3-Bromo-5-tert-butylbenzoic acid
Overview
Description
3-Bromo-5-tert-butylbenzoic acid (3-Br-5-TBBA) is an organic compound belonging to the carboxylic acid family. It is an important chemical compound used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also a useful reagent for organic synthesis and has been used in the synthesis of a variety of drugs and other organic compounds. 3-Br-5-TBBA is a colorless, crystalline solid with a faint odor. It is soluble in organic solvents such as ether, ethanol, and acetone.
Scientific Research Applications
Antibacterial Activity
Research involving derivatives of tert-butylbenzoic acids, such as the synthesis of hydrazide-hydrazones of 4-tert-butylbenzoic acid, demonstrates promising antibacterial activity, particularly against Gram-positive bacteria like Bacillus spp. These compounds have shown higher efficacy than common antibiotics like cefuroxime or ampicillin in certain cases (Popiołek & Biernasiuk, 2016).
Chemical Properties and Synthesis
The study of tert-butylbenzoic acids, including structural derivatives like 4-tert-butylbenzoic acid, provides insights into their chemical properties. This includes understanding steric effects, steric inhibition of resonance, and ionization aspects, which are crucial for their application in various chemical syntheses (Böhm & Exner, 2001). Additionally, the synthesis of related compounds such as 3,5-di-tert-butyl-4-hydroxybenzoic acid through specific chemical processes highlights the versatility and applicability of these compounds in chemical research (Yi, 2003).
Applications in Molecular Assembly
Research on 4-tert-butylbenzoic acid has shown its potential in the formation of new layered molecular arrays. This involves interactions with other compounds like aliphatic diamines, leading to the creation of host–guest complexes. Such research paves the way for advanced materials development, particularly in the field of molecular self-assembly (Armstrong et al., 2002).
Electrochemical Applications
The tert-butylbenzoic acid derivatives have been used in electrochemical studies, such as in the electrochemical reduction of bromobenzenes in the presence of carbon dioxide. This leads to the synthesis of novel compounds, demonstrating the potential of these acids in electrochemical applications (Katayama et al., 2016).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromination occurs at the benzylic position, which is a free radical reaction . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the brominated compound .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to metabolism and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The bromination at the benzylic position could potentially alter the compound’s reactivity and interaction with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with biological targets .
properties
IUPAC Name |
3-bromo-5-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWYJFPAQCUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610665 | |
Record name | 3-Bromo-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
794465-45-5 | |
Record name | 3-Bromo-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.